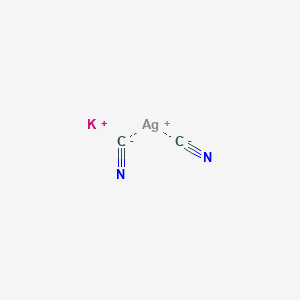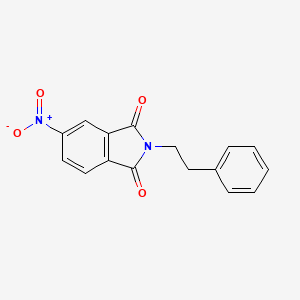
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- is a heterocyclic aromatic compound that features a quinoline core structure. This compound is known for its significant role in medicinal chemistry and synthetic organic chemistry due to its versatile applications. The quinoline ring system, which consists of a benzene ring fused with a pyridine ring, is a common scaffold in many biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- can be achieved through various methods. One common approach involves the Gould-Jacobs reaction, which starts with aniline derivatives and involves cyclization to form the quinoline ring system . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used. Additionally, green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are gaining popularity due to their environmental benefits .
化学反応の分析
Types of Reactions
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
科学的研究の応用
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a precursor in the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals
作用機序
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, making it an effective antibacterial agent .
類似化合物との比較
Similar Compounds
Oxolinic acid: Another quinoline derivative with antibacterial properties.
Nalidixic acid: A synthetic quinolone used as an antibacterial agent.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity
Uniqueness
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo- is unique due to its specific structural features that allow for diverse chemical modifications. Its ability to undergo various chemical reactions and its role as a precursor in the synthesis of numerous biologically active compounds highlight its importance in both research and industrial applications .
特性
分子式 |
C10H7NO3 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
4-oxo-3H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5,7H,(H,13,14) |
InChIキー |
YCAZALSUJDPQPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C=N2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B8765055.png)

![2-(4-Fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B8765061.png)


![1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8765080.png)


![4-Chloro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8765103.png)

![Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl-](/img/structure/B8765120.png)

![6-Boc-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B8765158.png)

